5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde
Overview
Description
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C12H16O3. It is a derivative of benzaldehyde, featuring a tert-butyl group at the 5-position, a hydroxy group at the 2-position, and a methoxy group at the 3-position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-3-methoxybenzaldehyde.
Alkylation: The tert-butyl group is introduced at the 5-position through a Friedel-Crafts alkylation reaction. This reaction involves the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation reaction.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity.
Quality Control: Analytical methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-Tert-butyl-2-hydroxy-3-methoxybenzoic acid.
Reduction: 5-Tert-butyl-2-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde depends on its specific application:
Biological Activity: The hydroxy and methoxy groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. This can modulate the activity of the target proteins and lead to various biological effects.
Chemical Reactivity: The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-2-hydroxybenzaldehyde: Lacks the methoxy group at the 3-position.
2-Hydroxy-3-methoxybenzaldehyde: Lacks the tert-butyl group at the 5-position.
3-Tert-butyl-2-hydroxybenzaldehyde: The tert-butyl group is at the 3-position instead of the 5-position.
Uniqueness
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde is unique due to the presence of both the tert-butyl group and the methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-5-8(7-13)11(14)10(6-9)15-4/h5-7,14H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMUWZJNLSNAJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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